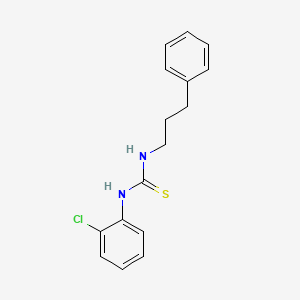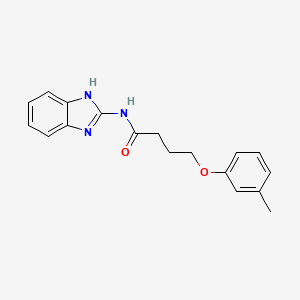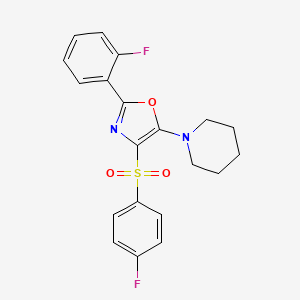
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole is a member of 1,3-oxazoles.
Scientific Research Applications
Fluorescent Molecular Probes
The compound is utilized in the development of fluorescent molecular probes. These probes exhibit strong solvent-dependent fluorescence, correlated with solvent polarity. This property is useful in creating ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Antimicrobial and Antifungal Activity
Research shows that fluorophenyl-containing 1,2,4-triazoles, a class to which this compound belongs, display significant antimicrobial and antifungal properties. These compounds are active against various bacteria and fungi, indicating their potential in developing new antimicrobial and antifungal agents (Bihdan, 2021).
Antibacterial Activity in Agriculture
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to this compound, have shown good antibacterial activities against rice bacterial leaf blight. This indicates potential agricultural applications, particularly in protecting crops from bacterial diseases (Shi et al., 2015).
Fluorescent Stains in Biochemistry
Derivatives of 2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole have been used to produce fluorescent stains for biochemistry research. These stains, containing reactive groups like isothiocyanate or oxirane, serve as photostable alternatives for various biological staining and labeling applications (Litak & Kauffman, 1994).
Synthesis of Protected Glycosyl Donors
This compound, or its derivatives, have been used in the synthesis of protected glycosyl donors in carbohydrate chemistry. The protection and subsequent deprotection of these groups are crucial steps in the synthesis of complex carbohydrates (Spjut et al., 2010).
Anticancer Research
Derivatives of this compound have shown promising results in anticancer research. Novel series of 4-arylsulfonyl-1,3-oxazoles, structurally related to this compound, have been synthesized and evaluated for their anticancer activities. Some of these compounds have shown significant activity against various cancer cell lines, suggesting potential applications in cancer therapy (Zyabrev et al., 2022).
properties
Product Name |
2-(2-Fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(1-piperidinyl)oxazole |
|---|---|
Molecular Formula |
C20H18F2N2O3S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C20H18F2N2O3S/c21-14-8-10-15(11-9-14)28(25,26)19-20(24-12-4-1-5-13-24)27-18(23-19)16-6-2-3-7-17(16)22/h2-3,6-11H,1,4-5,12-13H2 |
InChI Key |
JUCSIFZNOGBBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



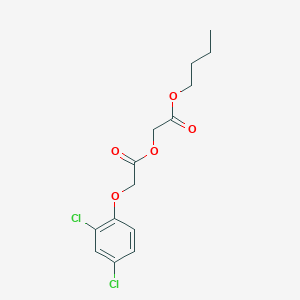
![4-[Bis(2-chloroethyl)amino]phenyl dihydrogen phosphate](/img/structure/B1222465.png)
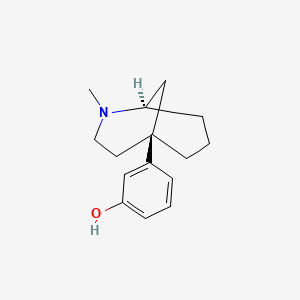
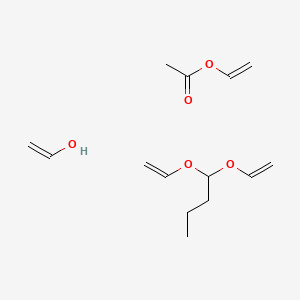
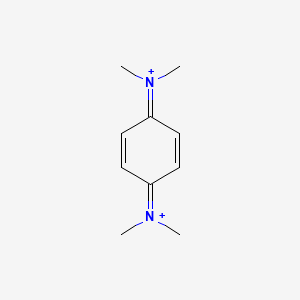
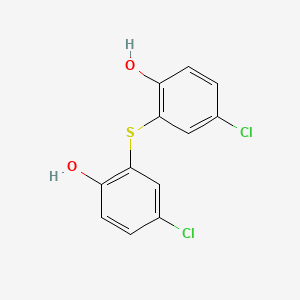
![(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1222477.png)
![7-Methyl-2-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-quinolinecarbonitrile](/img/structure/B1222479.png)
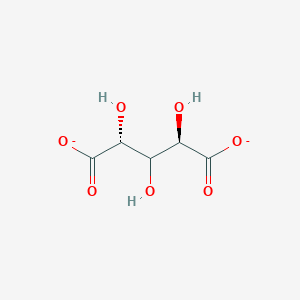
![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1222484.png)
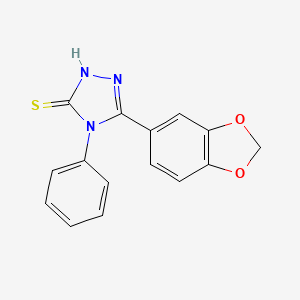
![1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone](/img/structure/B1222486.png)
